4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzoic acid
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Overview
Description
3-[1-(hydroxyamino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid is a complex organic compound with a unique structure that includes a hydroxyamino group, an ethylidene group, and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(hydroxyamino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid typically involves multiple steps, including the formation of the hydroxyamino group and the cyclohexadiene ring. One common method involves the reaction of appropriate precursors under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of protective group chemistry is often necessary to prevent unwanted side reactions and to facilitate the isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[1-(hydroxyamino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the hydroxyamino group to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyamino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and osmium tetroxide, as well as reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield dihydroxylated products, while reduction reactions may produce amines or other derivatives .
Scientific Research Applications
3-[1-(hydroxyamino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-[1-(hydroxyamino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyamino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[[(E)-1-(hydroxyamino)ethylidene]amino]benzoic acid
- 4-[(E)-[1-(hydroxyamino)ethylidene]amino]benzamide
Uniqueness
3-[1-(hydroxyamino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C9H9NO4 |
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Molecular Weight |
195.17 g/mol |
IUPAC Name |
4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzoic acid |
InChI |
InChI=1S/C9H9NO4/c1-5(10-14)7-4-6(9(12)13)2-3-8(7)11/h2-4,11,14H,1H3,(H,12,13)/b10-5+ |
InChI Key |
WAEPYQGTNJFGRI-BJMVGYQFSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=CC(=C1)C(=O)O)O |
Canonical SMILES |
CC(=NO)C1=C(C=CC(=C1)C(=O)O)O |
Origin of Product |
United States |
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